6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol is a synthetic compound notable for its unique spirocyclic structure and the presence of a difluoromethyl group. This compound has garnered interest in various scientific fields due to its distinct chemical properties and potential applications. It is classified as an azaspiro compound, which is characterized by a nitrogen atom within a spirocyclic framework. The compound's chemical identity is defined by its IUPAC name, 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol, and it has a CAS number of 1423024-69-4.
The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves several steps, starting from readily available precursors. One common method includes the cyclization of an appropriate precursor under controlled conditions to form the spirocyclic structure. The introduction of the difluoromethyl group can be achieved through difluoromethylation reagents such as chlorodifluoromethane or other difluorocarbene sources.
The synthetic route often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Advanced techniques such as continuous flow reactors are sometimes employed in industrial settings to enhance efficiency and scalability of the synthesis process.
The molecular structure of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol features a spirocyclic arrangement with a nitrogen atom integrated into the ring system. The difluoromethyl group is attached to the carbon at position six, contributing to the compound's unique properties.
Key structural data includes:
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol can undergo various chemical reactions due to its functional groups. Notable reactions include:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation reactions may require catalysts or specific oxidizing agents to achieve desired outcomes efficiently.
The physical properties of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol include:
Key chemical properties include:
Relevant data on melting point and boiling point are not extensively documented in available sources but are crucial for practical applications in laboratory settings.
The applications of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol span various scientific disciplines:
The spiro[3.3]heptane core represents a transformative advancement in medicinal chemistry, addressing critical limitations of traditional saturated ring systems. This scaffold features two fused cyclopropane rings sharing a central quaternary carbon atom, creating a three-dimensional geometry that significantly reduces conformational flexibility compared to flat cyclohexane or piperidine rings. The 2-azaspiro[3.3]heptane variant—where nitrogen occupies the bridgehead position—introduces a basic nitrogen atom crucial for target binding while maintaining the structural advantages of the spiro architecture. This configuration dramatically improves aqueous solubility due to reduced hydrophobic surface area and prevents metabolic degradation pathways that commonly affect piperidine-containing drugs, particularly oxidation at the alpha positions [4]. By serving as direct "three-dimensional analogues" of piperidine, these scaffolds enable medicinal chemists to modulate potency while simultaneously optimizing physicochemical properties—a dual advantage that has positioned them prominently in modern drug discovery programs targeting central nervous system disorders and infectious diseases.
Table 1: Comparative Properties of Ring Systems in Medicinal Chemistry
Structural Motif | Relative Solubility | Metabolic Stability | Stereochemical Complexity |
---|---|---|---|
Piperidine | Low | Low to Moderate | Low |
Cyclohexane | Very Low | Moderate | Low |
2-Azaspiro[3.3]heptane | High | High | High (3D geometry) |
1-Azaspiro[3.3]heptane* | High | Very High | High (3D geometry) |
Note: 1-Azaspiro[3.3]heptane is a more recent innovation with further optimized stability [4]
The strategic incorporation of fluorine atoms and fluorinated groups into drug candidates represents one of the most effective tactics for modulating bioavailability, membrane permeability, and metabolic resistance. 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol exemplifies this approach by featuring a difluoromethyl group (-CHF₂) directly attached to the tertiary alcohol-bearing carbon at the 6-position of the spirocyclic scaffold. This arrangement creates a multifaceted pharmacokinetic enhancement tool: First, the fluorine atoms increase lipophilicity (log P) in a controlled manner, improving membrane traversal without excessive hydrophobicity. Second, the electron-withdrawing nature of fluorine stabilizes the adjacent alcohol group against oxidative metabolism and conjugation reactions. Third, the CHF₂ group serves as a bioisostere for labile functionalities like alcohols or thiols while providing superior hydrolytic and oxidative stability compared to non-fluorinated counterparts [3].
Notably, the gem-difluoro substitution at the carbon alpha to the hydroxyl group creates a pseudoamide effect through hyperconjugation, reducing the basicity of the hydroxyl oxygen and thereby decreasing its susceptibility to nucleophilic metabolic enzymes. This translates directly to enhanced in vivo half-life for drug candidates incorporating this motif. The compound's molecular weight (199.63 g/mol for the hydrochloride salt [1]) remains within optimal range for drug-likeness despite fluorine incorporation, demonstrating how targeted fluorination achieves property enhancements without molecular weight inflation.
The development of azaspiro[3.3]heptanes represents a deliberate evolution from classical isosteric replacement strategies that began with simple cyclohexane-to-cyclopropane substitutions. Prior to 2010, medicinal chemists addressed metabolic instability in piperidine-containing drugs through fluorination or steric blocking—tactics with limited success due to residual conformational flexibility. The seminal proposal of 2-azaspiro[3.3]heptane as a piperidine replacement marked a paradigm shift by introducing structural rigidity as a core design principle [4]. This scaffold locked the nitrogen in a fixed geometry, eliminating vulnerable equatorial C-H bonds while preserving pKa values suitable for target engagement.
The subsequent decade witnessed systematic exploration of functionalization patterns on this privileged core. Initial derivatives focused on simple alkyl substitutions, but the emergence of fluorinated variants like 6-(trifluoromethyl)- and 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol represented a second-generation refinement [3]. These compounds combined the spatial advantages of the spiro scaffold with the electronic benefits of fluorination. By 2023, research expanded to include 1-azaspiro[3.3]heptanes, which demonstrated even greater metabolic stability due to the absence of N-H bonds susceptible to oxidative metabolism [4]. Within this evolutionary trajectory, 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride (CAS: 2250242-34-1 [1]) occupies a strategic niche—it retains the established benefits of nitrogen basicity while introducing fluorine-driven stability enhancements at a critical metabolic soft spot (C6 position).
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1